molecular formula C4H6N2 B133640 2-Methylimidazole CAS No. 693-98-1

2-Methylimidazole

Cat. No. B133640
M. Wt: 82.10 g/mol
InChI Key: LXBGSDVWAMZHDD-UHFFFAOYSA-N
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Patent
US07087629B2

Procedure details

2-Methylimidazole (9.02 g, 0.11 M) and N,N-diisopropylethylamine (32.2 g, 0.25 M) were dissolved in acetonitrile (160 ml), and 3,4-difluoronitrobenzene (15.9 g, 0.1 M) added. The mixture was stirred and heated to reflux under nitrogen for 24 hours. Solvent was evaporated, the residue dissolved in ethyl acetate (300 ml), washed with water (150 ml), brine (150 ml), and dried (magnesium sulfate). The residue was recrystallised from a mixture of ethyl acetate (25 ml) and cyclohexane (150 ml) with the addition of charcoal to give the title compound (11.5 g), mp 106–107°.
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.C(N(CC)C(C)C)(C)C.[F:16][C:17]1[CH:18]=[C:19]([N+:24]([O-:26])=[O:25])[CH:20]=[CH:21][C:22]=1F>C(#N)C>[F:16][C:17]1[CH:18]=[C:19]([N+:24]([O-:26])=[O:25])[CH:20]=[CH:21][C:22]=1[N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
9.02 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
32.2 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (300 ml)
WASH
Type
WASH
Details
washed with water (150 ml), brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from a mixture of ethyl acetate (25 ml) and cyclohexane (150 ml) with the addition of charcoal

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1C(=NC=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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